![molecular formula C9H13NO B066722 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one CAS No. 182754-33-2](/img/structure/B66722.png)
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as EPP or Alpha-Pyrrolidinovalerophenone and is a synthetic analog of cathinone, a naturally occurring stimulant found in the khat plant. In
作用機序
The mechanism of action of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation, leading to an increase in its concentration in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of the compound.
生化学的および生理学的効果
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. It has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans. Additionally, it has been shown to have reinforcing effects, indicating its potential for abuse.
実験室実験の利点と制限
One of the advantages of using 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one in lab experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs on the brain without the legal and ethical implications of using illegal substances. However, one of the limitations of using this compound is its potential for abuse, which can lead to safety concerns in the lab.
将来の方向性
There are many future directions for research on 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. One area of research is in the development of new treatments for addiction and dependence. Another area of research is in the study of the long-term effects of the compound on the brain and body. Additionally, there is potential for the development of new analogs of the compound with different properties and applications.
Conclusion:
In conclusion, 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound with significant potential for use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
合成法
The synthesis of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. The purity of the compound is crucial for its use in scientific research, and various purification techniques such as recrystallization and column chromatography are used to ensure the purity of the compound.
科学的研究の応用
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where it is used as a research tool to study the effects of stimulants on the brain. It is also used in the study of addiction and dependence, as it has similar properties to other stimulants such as cocaine and amphetamines.
特性
CAS番号 |
182754-33-2 |
|---|---|
製品名 |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8-6-5-7-10(8)9(11)4-2/h1,8H,4-7H2,2H3/t8-/m1/s1 |
InChIキー |
JIGYSSHLFFNIAH-MRVPVSSYSA-N |
異性体SMILES |
CCC(=O)N1CCC[C@H]1C#C |
SMILES |
CCC(=O)N1CCCC1C#C |
正規SMILES |
CCC(=O)N1CCCC1C#C |
同義語 |
Pyrrolidine, 2-ethynyl-1-(1-oxopropyl)-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



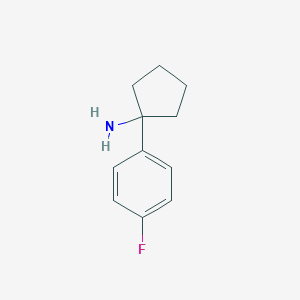
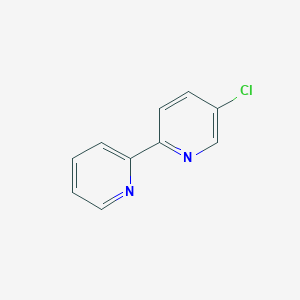
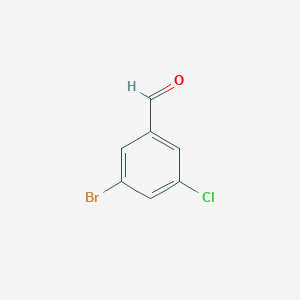
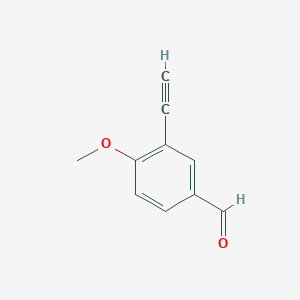


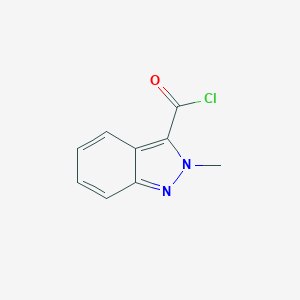
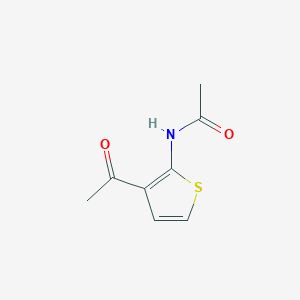





![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)